Product packaging for 1-[3-(2-Aminoethoxy)phenyl]ethanone(Cat. No.:CAS No. 687985-73-5)

1-[3-(2-Aminoethoxy)phenyl]ethanone

Cat. No.: B3279129
CAS No.: 687985-73-5
M. Wt: 179.22 g/mol
InChI Key: HZQDOCURSMJHFJ-UHFFFAOYSA-N
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Description

1-[3-(2-Aminoethoxy)phenyl]ethanone hydrochloride (CAS 126572-99-4) is a chemical building block of interest in medicinal and organic chemistry research. With a molecular formula of C10H14ClNO2 and a molecular weight of 215.68 g/mol, this compound features a ketone group and a terminal amino group on a flexible ethoxy spacer, making it a versatile intermediate for the synthesis of more complex molecules . Compounds with similar structural motifs, featuring an aromatic ketone linked to a terminal amine via a flexible chain, have been utilized as ligands in the development of metal complexes for anticancer research . Specifically, such structures can act as iminopyridine ligands for platinum(II) complexes, which have demonstrated cytotoxic activity and the ability to circumvent cisplatin resistance in certain cancer cell lines, with studies suggesting their interaction with DNA may involve both groove binding and intercalation . As a key synthetic precursor, this compound hydrochloride provides researchers with a scaffold for constructing novel compounds for biochemical screening and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not approved for use in humans, animals, or as a drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B3279129 1-[3-(2-Aminoethoxy)phenyl]ethanone CAS No. 687985-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(2-aminoethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(12)9-3-2-4-10(7-9)13-6-5-11/h2-4,7H,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQDOCURSMJHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401294715
Record name 1-[3-(2-Aminoethoxy)phenyl]ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

687985-73-5
Record name 1-[3-(2-Aminoethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=687985-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(2-Aminoethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 1 3 2 Aminoethoxy Phenyl Ethanone

Retrosynthetic Analysis of the 1-[3-(2-Aminoethoxy)phenyl]ethanone Scaffold

Retrosynthetic analysis is a powerful tool in organic synthesis for planning the synthesis of complex molecules by breaking them down into simpler, commercially available precursors. The retrosynthetic analysis of this compound identifies two primary disconnection points: the ether linkage and the acetyl group on the aromatic ring.

The most logical disconnection is the carbon-oxygen bond of the ether, which is a common strategy in the synthesis of aryl ethers. This leads to two key synthons: a phenoxide synthon derived from 3-hydroxyacetophenone and a 2-aminoethyl cation synthon. The synthetic equivalent of the phenoxide is 3-hydroxyacetophenone itself, a commercially available and synthetically accessible precursor. The 2-aminoethyl cation synthon's synthetic equivalent would be a 2-haloethylamine or a similarly activated derivative of 2-aminoethanol. To prevent the amine from acting as a competing nucleophile, it is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

A further disconnection of 3-hydroxyacetophenone involves the removal of the acetyl group, leading back to simpler aromatic precursors like 3-hydroxybenzonitrile or 3-bromophenol, which can be transformed into the acetophenone (B1666503) core through established methods like Grignard reactions or Friedel-Crafts acylation. This analysis provides a clear and logical pathway for the forward synthesis of the target molecule.

Targeted Synthesis of the Acetophenone Core Precursors

The synthesis of the 3-hydroxyacetophenone core is a critical first step. Several methods have been developed for its preparation, starting from various readily available aromatic compounds.

One common route involves the Friedel-Crafts acylation of a protected phenol. For instance, anisole (methoxybenzene) can be acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting 3-methoxyacetophenone can then be demethylated using a reagent such as boron tribromide or hydrobromic acid to yield 3-hydroxyacetophenone.

Another versatile method starts from 3-bromoacetophenone. Through a nucleophilic aromatic substitution reaction, the bromine atom can be displaced by a hydroxyl group. This is often achieved using a copper-catalyzed reaction with a hydroxide source.

Starting MaterialKey ReagentsIntermediate(s)ProductReported Yield (%)
Anisole1. Acetyl chloride, AlCl₃ 2. BBr₃ or HBr3-Methoxyacetophenone3-Hydroxyacetophenone~75-85
3-BromoacetophenoneCu₂O, NaOH-3-Hydroxyacetophenone~80-90
3-Hydroxybenzoic acid1. Acetic anhydride 2. Thionyl chloride 3. Dimethyl malonate, MgCl₂, Triethylamine 4. Hydrolysis3-Acetoxybenzoic acid, 3-Acetoxybenzoyl chloride3-Hydroxyacetophenone~90

Introduction and Functionalization of the 2-Aminoethoxy Side Chain

With the 3-hydroxyacetophenone core in hand, the next crucial step is the introduction of the 2-aminoethoxy side chain. This is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. To ensure the success of this reaction and prevent unwanted side reactions, the amine functionality of the 2-aminoethanol derivative must be protected. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose due to its stability under the basic conditions of the Williamson ether synthesis and its relatively straightforward removal under acidic conditions.

The first step in this sequence is the protection of 2-aminoethanol. This is accomplished by reacting 2-aminoethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium hydroxide or triethylamine, in a suitable solvent like tetrahydrofuran (THF) or a mixture of water and an organic solvent. fishersci.co.uknih.gov This reaction proceeds with high yield to give N-(2-hydroxyethyl)carbamic acid tert-butyl ester (N-Boc-2-aminoethanol).

Next, the hydroxyl group of N-Boc-2-aminoethanol needs to be converted into a good leaving group to facilitate the nucleophilic attack by the phenoxide of 3-hydroxyacetophenone. This can be achieved by converting it to a halide (e.g., using thionyl chloride to form N-Boc-2-chloroethanamine) or, more commonly, by converting it into a sulfonate ester, such as a tosylate or mesylate. Reacting N-Boc-2-aminoethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields the corresponding tosylate.

The Williamson ether synthesis is then carried out by reacting 3-hydroxyacetophenone with the activated and protected 2-aminoethanol derivative (e.g., N-Boc-2-chloroethanamine or N-Boc-2-aminoethanol tosylate). The reaction is performed in the presence of a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group of 3-hydroxyacetophenone to form a phenoxide ion, which then acts as a nucleophile, displacing the leaving group on the side chain precursor in an Sₙ2 reaction. organic-synthesis.comfrancis-press.com

The final step is the deprotection of the Boc group to unveil the primary amine. This is typically achieved by treating the protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane. fishersci.co.uksigmaaldrich.com The acidic conditions cleave the carbamate, releasing the free amine of this compound, usually as its corresponding salt.

Reaction Scheme:

Protection: 2-Aminoethanol + (Boc)₂O → N-Boc-2-aminoethanol

Activation: N-Boc-2-aminoethanol + TsCl → N-Boc-2-aminoethanol tosylate

Williamson Ether Synthesis: 3-Hydroxyacetophenone + N-Boc-2-aminoethanol tosylate + K₂CO₃ → 1-[3-(2-tert-butoxycarbonylaminoethoxy)phenyl]ethanone

Deprotection: 1-[3-(2-tert-butoxycarbonylaminoethoxy)phenyl]ethanone + TFA → this compound

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the desired product, 1-[3-(2-tert-butoxycarbonylaminoethoxy)phenyl]ethanone, while minimizing side reactions. Key factors to consider include the choice of base, solvent, temperature, and the nature of the leaving group.

Base: The choice of base is critical for the deprotonation of the phenolic hydroxyl group. While strong bases like sodium hydride (NaH) can be used, milder inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often preferred for their ease of handling and to avoid potential side reactions. organic-synthesis.com Cesium carbonate is known to enhance the reaction rate, particularly for less reactive substrates.

Solvent: Polar aprotic solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally the solvents of choice for Williamson ether synthesis. francis-press.com These solvents effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the Sₙ2 reaction.

Temperature: The reaction temperature can significantly influence the rate of the reaction. While some reactions proceed efficiently at room temperature, heating is often employed to drive the reaction to completion, especially with less reactive alkylating agents. However, excessively high temperatures can lead to decomposition or the formation of byproducts. A typical temperature range for this type of reaction is 60-100 °C.

Leaving Group: The rate of the Sₙ2 reaction is also dependent on the quality of the leaving group. Tosylates and mesylates are generally better leaving groups than halides, leading to faster reaction times and potentially higher yields.

The following table provides a hypothetical optimization study for the Williamson ether synthesis step, illustrating the effect of different reaction parameters on the yield of the protected intermediate.

EntryBaseSolventTemperature (°C)Leaving Group (on side chain)Yield (%)
1K₂CO₃Acetonitrile80-Cl65
2K₂CO₃DMF80-Cl72
3Cs₂CO₃Acetonitrile80-Cl78
4K₂CO₃Acetonitrile80-OTs85
5Cs₂CO₃Acetonitrile80-OTs92
6Cs₂CO₃DMF100-OTs90

Development of Stereoselective Synthetic Approaches for Chiral Analogues (if applicable)

The structure of this compound is achiral. However, the development of stereoselective synthetic approaches would be relevant for the synthesis of chiral analogues, for instance, where a stereocenter is introduced on the aminoethoxy side chain or on the acetyl group. The synthesis of enantiomerically pure β-amino ketones is an area of significant research interest due to their prevalence in biologically active molecules.

Should a chiral analogue of this compound be desired, for example, with a substituent on the carbon adjacent to the amine, several strategies could be employed. One approach would be to start with a chiral amino alcohol precursor. For instance, an enantiomerically pure substituted 2-aminoethanol derivative could be used in the Williamson ether synthesis, transferring its stereochemistry to the final product.

Alternatively, stereoselectivity could be introduced during the synthesis. Asymmetric reduction of the ketone functionality could lead to a chiral alcohol. More advanced methods could involve the asymmetric synthesis of β-amino ketone moieties. For instance, asymmetric Mannich reactions, which involve the reaction of an enolate with an imine, can be catalyzed by chiral organocatalysts or metal complexes to produce enantiomerically enriched β-amino ketones. While not directly applied to the synthesis of this compound in the literature, these methods provide a framework for the potential synthesis of its chiral derivatives.

Another potential route to chiral analogues could involve the enzymatic resolution of a racemic intermediate. For example, a lipase could be used to selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the two enantiomers.

While specific stereoselective syntheses for analogues of this compound are not widely reported, the principles of asymmetric synthesis provide a clear roadmap for their potential development.

Chemical Transformations and Derivatization Strategies for Research Applications of 1 3 2 Aminoethoxy Phenyl Ethanone

Chemical Reactivity of the Ethanone (B97240) Carbonyl Group

The ethanone carbonyl group in 1-[3-(2-Aminoethoxy)phenyl]ethanone is a key site for chemical modification. As an aromatic ketone, its carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. allstudiesjournal.comtib.eu This reactivity allows for the transformation of the ketone into various other functional groups, significantly altering the molecule's steric and electronic properties.

Key reactions involving the ethanone carbonyl group include:

Reduction: The carbonyl can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or to a methylene (B1212753) group (–CH₂–) via more forceful methods like the Wolff-Kishner reduction, which utilizes hydrazine (B178648) under basic conditions. wikipedia.orgncert.nic.in The choice of reducing agent is critical, as stronger reagents like lithium aluminum hydride (LiAlH₄) could also affect other parts of the molecule. ncert.nic.in

Nucleophilic Addition: The carbonyl group readily undergoes nucleophilic addition. For instance, reaction with Grignard reagents (R-MgBr) can produce tertiary alcohols, while the addition of hydrogen cyanide (HCN) yields a cyanohydrin, extending the carbon chain by one. ncert.nic.inmasterorganicchemistry.comyoutube.com

Condensation Reactions: The ketone can condense with primary amines and their derivatives. Reaction with hydrazines or hydrazides forms stable hydrazone linkages, a reaction that is fundamental in bioconjugation. libretexts.org Similarly, reaction with alkoxyamines produces oxime ethers, another stable linkage used in creating molecular probes. thermofisher.com These reactions are often acid-catalyzed and involve the loss of a water molecule. allstudiesjournal.com

Table 1: Selected Transformations of the Ethanone Carbonyl Group

Reaction TypeReagent(s)Product Functional GroupSignificance
Reduction to AlcoholSodium Borohydride (NaBH₄)Secondary AlcoholIntroduces a hydroxyl group, increases polarity.
DeoxygenationHydrazine (N₂H₄), Base (e.g., KOH)Methylene (Alkyl)Removes carbonyl polarity, increases lipophilicity. wikipedia.org
Oxime FormationAlkoxyamine (R-ONH₂)Oxime EtherForms a stable, bioorthogonal linkage for probes. thermofisher.com
Hydrazone FormationHydrazide (R-CONHNH₂)HydrazoneCreates stable conjugates with biomolecules. libretexts.org
Cyanohydrin FormationHydrogen Cyanide (HCN)CyanohydrinExtends the carbon skeleton. youtube.com

Versatile Functionalization of the Primary Amine Moiety

The primary amine of the aminoethoxy group provides a second, highly versatile site for derivatization. As a nucleophile, this amine can react with a variety of electrophilic reagents to form stable covalent bonds. This functionality is particularly useful in bioconjugation and the synthesis of libraries for screening.

Common functionalization strategies for the primary amine include:

Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide bonds.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. nih.gov It is noteworthy that under certain sulfonylation conditions, 2-acetamidoethanol derivatives can undergo a side reaction involving N- to O-acetyl migration. nih.gov

Urea (B33335) Formation: Treatment with isocyanates results in the formation of urea linkages, a common motif in pharmacologically active compounds. nih.gov

Reductive Amination: The primary amine can react with other aldehydes or ketones to form an intermediate imine (Schiff base), which can then be reduced to a stable secondary amine. allstudiesjournal.com

These reactions allow for the attachment of a wide array of substituents, including reporter tags (fluorophores, biotin), polymers (like PEG), or other pharmacophores, to tailor the molecule's properties for specific research applications. thermofisher.com

Table 2: Functionalization Strategies for the Primary Amine Moiety

Reaction TypeReagent ClassResulting LinkageKey Application
AcylationAcid Chlorides, NHS EstersAmideStable linkage for attaching probes, drugs, and peptides. thermofisher.com
SulfonylationSulfonyl ChloridesSulfonamideModifies electronic properties and hydrogen bonding capacity. nih.gov
Urea FormationIsocyanatesUreaIntroduction of a rigid, hydrogen-bonding group. nih.gov
AlkylationAlkyl HalidesSecondary/Tertiary AmineModulates basicity and steric profile.
Imine/Enamine FormationAldehydes, KetonesImine (reducible to Amine)Intermediate for creating more complex amine derivatives. allstudiesjournal.com

Modifications of the Phenyl Ring and Ether Linkage for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, modifications can be targeted at the phenyl ring and the ether linkage to probe their influence on molecular interactions.

Phenyl Ring Modifications: The substitution pattern of the phenyl ring is a key determinant of a molecule's interaction with biological targets. The existing substituents on the ring—the acetyl group and the aminoethoxy group—govern the position of further electrophilic aromatic substitution reactions. uomustansiriyah.edu.iq The acetyl group is electron-withdrawing and a meta-director, while the ether-linked side chain is activating and an ortho-, para-director. chemistrysteps.comchemistrysteps.com This interplay can be exploited to synthesize a variety of substituted analogs. Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, cyano) at different positions can systematically alter the compound's electronic distribution, lipophilicity, and steric profile, which are critical for optimizing binding affinity and specificity. nih.govontosight.ai For example, studies on other scaffolds have shown that shifting the position of a substituent, such as an ethoxy group, on a phenyl ring can significantly improve biological activity and specificity. researchgate.netnih.govscite.ai

Ether Linkage Modifications: The ether linkage provides flexibility to the molecule. While chemically robust, it can be replaced with other functional groups in SAR studies to explore the impact of the linker on biological activity. Potential isosteric replacements include:

Thioether (–S–): Increases lipophilicity and can alter bond angles.

Amide (–CONH– or –NHCO–): Introduces hydrogen bonding capabilities and conformational rigidity.

Alkyl chain: Removing the heteroatom entirely would drastically change the molecule's polarity and conformation.

The synthesis of such analogs, for example by creating polymers with varied ether and amide linkages, allows researchers to fine-tune the spatial orientation and physicochemical properties of the side chain, which can be essential for achieving desired biological outcomes. researchgate.net

Table 3: Phenyl Ring and Ether Linkage Modifications for SAR Studies

Modification TargetType of ModificationExample Substituent/LinkerPotential Impact on Properties
Phenyl RingIntroduction of Electron-Withdrawing GroupNitro (–NO₂), Cyano (–CN)Decreases electron density; may introduce new binding interactions. ontosight.ai
Phenyl RingIntroduction of Electron-Donating GroupMethoxy (–OCH₃), AlkylIncreases electron density; can enhance hydrophobic interactions. nih.gov
Phenyl RingIntroduction of HalogenFluoro (–F), Chloro (–Cl)Alters lipophilicity and metabolic stability; can form halogen bonds. nih.gov
Ether LinkageIsosteric ReplacementThioether (–S–)Modifies bond angle and lipophilicity.
Ether LinkageIsosteric ReplacementAmide (–CONH–)Increases rigidity and hydrogen bonding potential. researchgate.net

Synthesis of Conjugates and Probes Bearing this compound as a Scaffold

The presence of two distinct and orthogonally reactive functional groups—the ketone and the primary amine—makes this compound an ideal scaffold for creating complex bioconjugates and molecular probes. thermofisher.com Bioconjugation is a chemical technique used to link molecules, at least one of which is a biomolecule, to create constructs with enhanced functions for applications like cellular imaging or targeted drug delivery. libretexts.orgresearchgate.net

The dual functionality of the scaffold allows for a two-step, controlled conjugation strategy:

Amine-Directed Conjugation: The primary amine can be selectively reacted with an amine-reactive species, such as an N-hydroxysuccinimide (NHS) ester of a fluorescent dye or a biotin (B1667282) molecule. thermofisher.com This reaction is highly efficient and specific under mild, slightly alkaline conditions.

Ketone-Directed Conjugation: The ketone serves as a bioorthogonal handle. libretexts.org This means it does not react with most biological functional groups, allowing for a highly specific secondary conjugation step. It can be coupled to a molecule functionalized with a hydrazide or an alkoxyamine to form a stable hydrazone or oxime bond, respectively. thermofisher.com

This step-wise approach enables the construction of bifunctional probes. For example, a targeting ligand (such as a peptide) could be attached via the amine, while a reporter molecule (like a fluorophore) is attached via the ketone. This allows the scaffold to act as a linker, connecting two different molecular entities to create a single functional construct for advanced research applications. nih.gov

Table 4: Example of a Bifunctional Conjugate System Using the Scaffold

Scaffold Functional GroupConjugation Partner 1 (Function: Targeting)Resulting Linkage 1Conjugation Partner 2 (Function: Reporting)Resulting Linkage 2
Primary Amine (–NH₂)Peptide-NHS EsterAmide Bond--
Ethanone Ketone (C=O)--Hydrazide-FluorophoreHydrazone Bond

Computational and Theoretical Investigations of 1 3 2 Aminoethoxy Phenyl Ethanone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of a molecule. For 1-[3-(2-Aminoethoxy)phenyl]ethanone, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure. These calculations can determine key quantum chemical descriptors.

Table 1: Computed Properties of this compound

PropertyValue
Molecular Weight227.26 g/mol
XLogP32.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Exact Mass227.094628657 Da
Topological Polar Surface Area52.3 Ų
Heavy Atom Count17

This data is computationally derived. nih.gov

These descriptors provide a preliminary understanding of the molecule's size, polarity, and potential for forming hydrogen bonds. Further calculations would focus on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO is crucial as it relates to the molecule's reactivity and electronic transitions. The distribution of electron density and the electrostatic potential map would also be calculated to identify nucleophilic and electrophilic regions, which are key to predicting chemical reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the aminoethoxy side chain and its attachment to the phenyl ring means that this compound can exist in multiple conformations.

Conformational Analysis would systematically explore the potential energy surface of the molecule by rotating its flexible bonds. This process identifies low-energy, stable conformations. Such studies are crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape.

Molecular Dynamics (MD) Simulations would provide a dynamic picture of the molecule's behavior over time. By simulating the movement of atoms and bonds at a given temperature, MD can explore the conformational space accessible to the molecule under physiological conditions. These simulations can reveal the preferred conformations, the flexibility of different parts of the molecule, and the intramolecular interactions, such as hydrogen bonds, that stabilize certain structures.

In Silico Prediction of Molecular Interactions and Binding Sites (Theoretical Ligand-Target Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. sigmaaldrich.com For this compound, this method could be used to generate hypotheses about its potential biological targets.

The process involves:

Preparation of the Ligand and Receptor: A 3D structure of this compound would be generated and optimized. A database of known protein structures would be used as potential receptors.

Docking Simulation: A docking algorithm would systematically place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The interactions between the ligand and the receptor are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex. sigmaaldrich.com

This approach can help in identifying potential protein targets for this compound and provide a basis for designing more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. cymitquimica.com These models are used to predict the activity of new compounds and to understand the molecular features that are important for their activity.

To develop a QSAR model for a series of compounds including this compound, the following steps would be taken:

Data Set Compilation: A dataset of structurally related compounds with their measured biological activity would be required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound in the dataset.

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity. The model's predictive power would be rigorously validated using internal and external test sets of compounds.

A validated QSAR model could then be used to predict the activity of this compound and to generate hypotheses about its mechanism of action based on the descriptors that are found to be most important for activity.

Mechanistic Studies of 1 3 2 Aminoethoxy Phenyl Ethanone at the Molecular Level

In Vitro Biochemical Pathway Modulation and Enzyme Activity Studies

No published studies were found that describe the effects of 1-[3-(2-Aminoethoxy)phenyl]ethanone on specific biochemical pathways or its activity as an enzyme inhibitor or activator. This type of research would typically involve assays to measure the compound's influence on metabolic or signaling pathways and kinetic studies to determine parameters like IC50 or Ki values against specific enzymes.

Characterization of Receptor Binding and Ligand Efficacy in Cell-Free or Recombinant Systems

There is no available data from receptor binding assays (e.g., radioligand binding or fluorescence polarization assays) to characterize the affinity of this compound for any specific biological receptor. google.comontosight.ai Furthermore, no studies in cell-free or recombinant systems have been published to determine its efficacy as an agonist, antagonist, or inverse agonist at any receptor. nih.gov

Investigation of Protein-Ligand Interaction Kinetics and Thermodynamics

Information on the kinetics (association and dissociation rates, k-on/k-off) and thermodynamic parameters (changes in enthalpy and entropy upon binding) of the interaction between this compound and any protein target is not available in the scientific literature. These studies are crucial for understanding the stability and duration of a compound's effect at a molecular level. nih.gov

Allosteric Modulation and Cooperative Binding Mechanisms

There are no reports identifying this compound as an allosteric modulator of any receptor or enzyme. Studies that would investigate its ability to bind to a site distinct from the primary (orthosteric) site to modulate the binding or efficacy of another ligand have not been conducted or published. Similarly, there is no evidence of it participating in cooperative binding, where its binding to a macromolecule influences the affinity of subsequent ligand binding. researchgate.netnih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 1 3 2 Aminoethoxy Phenyl Ethanone and Its Research Metabolites/derivatives

High-Resolution Spectroscopic Techniques (NMR, IR, UV-Vis) for Structural Elucidation of Novel Analogues

The precise determination of the molecular structure of novel analogues of 1-[3-(2-Aminoethoxy)phenyl]ethanone is fundamental for understanding their chemical properties and potential applications. High-resolution spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For analogues of this compound, ¹H NMR and ¹³C NMR are critical. In ¹H NMR, the chemical shifts, splitting patterns, and integration of signals reveal the number and connectivity of protons. For instance, the aromatic protons on the phenyl ring typically appear as a complex multiplet, while the ethoxy and ethanone (B97240) protons have characteristic shifts. chemicalbook.com Recent rotational spectroscopy studies on related structures like 3'-aminoacetophenone (B120557) have provided detailed insights into its conformational landscape, which is crucial for interpreting complex spectra. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a this compound analogue would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the ketone, the C-O-C stretch of the ether, and the N-H bends of the primary amine. nist.govnist.gov These specific vibrational frequencies confirm the presence of key structural motifs.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. nist.gov The phenyl and ketone groups in the this compound framework give rise to characteristic absorption bands in the UV region, which can be influenced by substituents on the aromatic ring.

The following table summarizes typical spectroscopic data for a related compound, 3'-Aminoacetophenone, which serves as a structural analogue.

Spectroscopic TechniqueCharacteristic Features for 3'-Aminoacetophenone Analogue
¹H NMR (in CDCl₃)Aromatic protons (H2, H4, H5, H6): δ 6.8-7.4 ppm; Amino protons (NH₂): δ ~3.9 ppm; Methyl protons (CH₃): δ ~2.5 ppm. chemicalbook.com
¹³C NMR Carbonyl carbon (C=O): ~198 ppm; Aromatic carbons: 115-148 ppm; Methyl carbon (CH₃): ~26 ppm.
IR Spectroscopy C=O stretch: ~1680 cm⁻¹; N-H stretch (amine): 3300-3500 cm⁻¹; C-N stretch: ~1300 cm⁻¹; Aromatic C-H stretch: ~3050 cm⁻¹. nist.gov
UV-Vis Spectroscopy λmax ~240 nm and ~320 nm, characteristic of the substituted acetophenone (B1666503) chromophore. nist.gov

Advanced Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment in Research Batches

Ensuring the purity of research batches of this compound and its derivatives is critical for obtaining reliable and reproducible research data. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of purity assessment. lcms.cz

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components in a mixture. For compounds like this compound, which possess moderate polarity, reverse-phase HPLC is the method of choice. studyraid.com A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. studyraid.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is often achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance. An isocratic HPLC method was successfully developed for the separation of similar compounds like spectinomycin, actinamine, and actinospectinoic acid using a cation-exchange column. researchgate.net

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While the primary amine in this compound might require derivatization to improve its volatility and thermal stability, GC can provide excellent resolution and sensitivity. researchgate.net A common derivatization agent is N,O-bis(trimethylsilyl)acetamide (BSA), which converts the amine to a less polar and more volatile silyl (B83357) derivative. researchgate.net GC analysis is often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification of impurities. scirp.orgresearchgate.net Studies on substituted acetophenones have utilized GC for purity analysis, demonstrating its effectiveness for this class of compounds. cdnsciencepub.comchromforum.org

The table below outlines typical chromatographic conditions for the analysis of related aromatic amines and ketones.

Chromatographic TechniqueTypical Conditions for Related Compounds
HPLC Column: Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: Acetonitrile/Water gradient. Detector: UV at 254 nm. studyraid.com
GC Column: (5%-phenyl)-methylpolysiloxane (e.g., 30m x 0.25mm). Carrier Gas: Helium. Detector: FID or MS. Note: Derivatization may be required for the primary amine. researchgate.net

Mass Spectrometry-Based Methods (HRMS, LC-MS/MS, MALDI-TOF) for Molecular Identification and Quantification in Research Matrices

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for the molecular identification and quantification of this compound and its metabolites in complex research matrices.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the parent compound and its metabolites, facilitating their identification. mdpi.com ESI-HRMS has been used to confirm the mass of synthesized acetophenone-derived enamino ketones. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. mdpi.com This technique is highly sensitive and selective, making it ideal for quantifying low levels of the target compound and its derivatives in biological samples like plasma or urine. nih.govnih.govnih.gov The process involves the separation of the analytes by LC, followed by ionization (e.g., via electrospray ionization - ESI), selection of a specific precursor ion, fragmentation of that ion, and detection of the resulting product ions. This multiple reaction monitoring (MRM) provides excellent specificity. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique particularly useful for the analysis of a wide range of molecules, including synthetic polymers and small molecules. acs.orgresearchgate.netnih.govtytlabs.co.jp While often used for large molecules, novel strategies are enabling its application for small molecules by using specific matrices that form adducts with the analyte, shifting the analysis to an interference-free mass range. acs.org This can be valuable for the rapid screening of synthetic derivatives of this compound.

Mass Spectrometry TechniqueApplication for this compound & Derivatives
HRMS Determination of precise mass and elemental composition for structural confirmation of novel analogues.
LC-MS/MS Quantitative analysis of the parent compound and its metabolites in complex biological matrices (e.g., plasma, urine) with high sensitivity and specificity. mdpi.com
MALDI-TOF Rapid screening and characterization of synthetic derivatives and reaction products. nih.gov

Development of Novel Biosensors and Chemical Probes Utilizing the this compound Framework

The functional groups present in the this compound scaffold—specifically the primary amine and the ketone—make it a versatile building block for the development of novel biosensors and chemical probes. nih.gov

Biosensors are analytical devices that combine a biological component with a physicochemical detector. mdpi.comrsc.org The primary amine of the aminoethoxy group can be readily functionalized, for example, through amide bond formation, to attach this framework to biomolecules or surfaces. This could be used to create enzyme-based biosensors where the compound acts as a substrate or inhibitor, or in affinity-based sensors where it serves as a recognition element. nih.gov For instance, electrochemical biosensors have been developed for amino acids by modifying electrodes with specific recognition elements. nih.gov Similarly, the this compound core could be immobilized on an electrode surface to detect specific binding partners.

Chemical Probes are small molecules used to study and manipulate biological systems. frontiersin.org The reactivity of the amine and ketone functionalities allows for the modular synthesis of probes. The amine can be used as a point of attachment for reporter tags (e.g., fluorophores, biotin) or reactive groups through well-established bioconjugation chemistry. The ketone can undergo reactions like hydrazone or oxime formation to link to other molecules. chemicalbook.com This dual functionality allows for the creation of activity-based probes or affinity-based probes to investigate specific biological targets. For example, aldehyde- or ketone-substituted diarylethenes have been developed as light-activated probes for amine detection. researchgate.net This highlights the potential of the ketone group in the this compound framework for designing responsive chemical tools.

ApplicationRole of the this compound FrameworkPotential Development
Biosensors The amine group allows for covalent immobilization onto sensor surfaces (e.g., gold electrodes, nanoparticles). mdpi.comDevelopment of electrochemical or optical biosensors for detecting specific enzymes or binding proteins.
Chemical Probes The amine and ketone groups serve as reactive handles for attaching reporter tags or reactive groups. frontiersin.orgresearchgate.netSynthesis of fluorescently labeled probes for cellular imaging or affinity-based probes for target identification.

Future Directions and Emerging Research Avenues for 1 3 2 Aminoethoxy Phenyl Ethanone

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 1-[3-(2-Aminoethoxy)phenyl]ethanone and its derivatives is a fundamental prerequisite for its widespread investigation. Current synthetic strategies for related acetophenones often rely on classical methods that may involve harsh reaction conditions or the use of hazardous reagents. Future research should prioritize the development of novel and sustainable synthetic routes.

Inspired by methodologies for analogous compounds, potential strategies could include:

Greener Solvent Systems: Investigating the use of water, supercritical fluids, or biodegradable solvents to replace traditional volatile organic compounds.

Catalytic Approaches: Employing transition-metal or organocatalysis to achieve higher efficiency and selectivity, minimizing waste generation. For instance, catalytic hydrogenation of a corresponding nitro-substituted precursor could offer a high-yield pathway, similar to the synthesis of 6'-amino-2',3'-dimethoxyacetophenone. nih.gov

Flow Chemistry: Utilizing microreactor technology for continuous and controlled synthesis, which can enhance safety, improve reaction efficiency, and facilitate scalability.

Biocatalysis: Exploring enzymatic transformations to introduce functional groups with high stereoselectivity and under mild conditions.

Advanced Computational Design of Next-Generation Analogues for Specific Research Questions

Computational chemistry and molecular modeling offer powerful tools to guide the design of novel analogues of this compound with tailored properties. By leveraging in silico methods, researchers can predict the biological activity, pharmacokinetic properties, and potential off-target effects of new derivatives before their synthesis, thereby accelerating the discovery process.

Future computational efforts should focus on:

Structure-Activity Relationship (SAR) Studies: Building upon initial screening data, computational models can elucidate the key structural features of the this compound scaffold that are critical for its biological activity. This can involve techniques like quantitative structure-activity relationship (QSAR) modeling.

Virtual Screening: Employing docking simulations and pharmacophore modeling to screen large virtual libraries of compounds against specific biological targets. This approach has been successfully used to identify inhibitors of various enzymes based on different core structures. mdpi.comnih.gov

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound and its analogues when interacting with biological macromolecules to gain a deeper understanding of their binding mechanisms and to predict binding affinities.

Integration into High-Throughput Screening Platforms for Basic Biological Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries for biological activity. youtube.com The integration of this compound and its future analogues into HTS platforms is crucial for uncovering their potential biological functions.

Key areas for development include:

Assay Development: Designing and optimizing robust and sensitive assays to screen for a wide range of biological activities. This could include cell-based assays to assess effects on specific signaling pathways or target-based assays to measure inhibition of particular enzymes.

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening approaches to identify compounds that induce specific cellular changes or reverse disease-related phenotypes, without prior knowledge of the molecular target.

Miniaturization and Automation: Adapting screening protocols to 96-well or higher-density formats to increase throughput and reduce reagent consumption. nih.govnih.govcas.cnacs.org

Recent advancements in HTS for ketones, utilizing fluorescent probes like para-methoxy-2-amino benzamidoxime (B57231) (PMA), could be adapted for the detection and quantification of this compound in various screening setups. cas.cnacs.org

Development of Multifunctional Chemical Probes Based on the this compound Scaffold for Complex Biological Systems

The this compound scaffold provides a versatile platform for the design and synthesis of multifunctional chemical probes. These probes can be invaluable tools for studying complex biological processes in living systems.

Future research in this area could involve the development of:

Fluorescent Probes: Attaching fluorophores to the this compound core to visualize its subcellular localization and track its interactions with biological targets.

Biotinylated Probes: Incorporating a biotin (B1667282) tag to facilitate the isolation and identification of binding partners through affinity purification and mass spectrometry.

Photoaffinity Probes: Introducing photoreactive groups that, upon photoactivation, form a covalent bond with nearby interacting proteins, allowing for the identification of direct binding targets. The development of acetophenone-based ligands as neuroimaging agents for cholinesterases demonstrates the potential of this scaffold in probe development. nih.gov

By pursuing these future directions, the scientific community can systematically unravel the chemical and biological properties of this compound, paving the way for its potential application in various fields of research.

Q & A

(Basic) What are the common synthetic routes for 1-[3-(2-Aminoethoxy)phenyl]ethanone, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves functionalizing the phenyl ring with ethoxyamine groups followed by acylation. A Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) is often employed to introduce the ethanone group . For the 2-aminoethoxy substituent, nucleophilic substitution of a halogenated intermediate (e.g., 3-(2-chloroethoxy)phenyl precursor) with ammonia or protected amines under controlled pH (e.g., NH₃ in ethanol at 60°C) is effective . Optimization includes solvent selection (e.g., dichloromethane for Friedel-Crafts), temperature control (reflux for substitution), and catalyst stoichiometry to minimize side products .

(Basic) How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:
Characterization employs spectroscopic techniques:

  • NMR : ¹H NMR confirms the acetophenone moiety (singlet at ~2.6 ppm for CH₃) and aromatic protons (multiplet for substituted phenyl). The 2-aminoethoxy group is identified via NH₂ protons (broad peak at ~1.5 ppm) and OCH₂CH₂N resonances .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₃NO₂) and fragmentation patterns .
  • FT-IR : Stretching frequencies for carbonyl (1680–1720 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) validate functional groups .

(Advanced) What computational strategies are used to predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or PyRx assess binding affinity to target proteins (e.g., microbial enzymes or cancer biomarkers). The aminoethoxy group’s hydrogen-bonding potential is critical for interactions .
  • ADMET Prediction : SwissADME evaluates Lipinski’s Rule compliance (e.g., molecular weight <500, logP <5). The compound’s moderate polarity (due to NH₂ and OCH₂ groups) may enhance solubility but reduce blood-brain barrier penetration .
  • QSAR Modeling : Regression models correlate substituent electronic parameters (e.g., Hammett constants) with observed antimicrobial or anticancer activity .

(Advanced) How do researchers address contradictions in toxicity data for amino-substituted ethanones?

Methodological Answer:
Discrepancies arise from incomplete toxicological profiling (e.g., notes insufficient data). Mitigation strategies include:

  • In Silico Tox Prediction : Tools like ProTox-II assess potential hepatotoxicity or mutagenicity based on structural alerts (e.g., nitro groups vs. aminoethoxy groups) .
  • In Vitro Assays : HepG2 cell viability assays and Ames tests for mutagenicity clarify risks. For this compound, preliminary data suggest low acute toxicity (LD₅₀ >2000 mg/kg in rodent models) but require validation .

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Neutralize acidic residues with sodium bicarbonate .
  • Storage : In airtight containers under nitrogen, away from oxidizers (due to amine sensitivity) .

(Advanced) How can reaction yields for aminoethoxy-substituted ethanones be improved during scale-up?

Methodological Answer:

  • Catalyst Optimization : Transition from AlCl₃ (corrosive) to heterogeneous catalysts (e.g., zeolites) for greener synthesis .
  • Protection-Deprotection Strategies : Temporarily protect the amino group (e.g., Boc-protection) during acylation to prevent side reactions .
  • Process Monitoring : Use inline FT-IR or HPLC to track intermediate formation and adjust reagent addition rates .

(Advanced) What analytical challenges arise in quantifying this compound in complex matrices?

Methodological Answer:

  • Chromatographic Separation : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the compound from polar byproducts. UV detection at 254 nm (for aromatic rings) enhances sensitivity .
  • Matrix Interference : Solid-phase extraction (SPE) with mixed-mode sorbents removes biological contaminants (e.g., proteins) prior to LC-MS analysis .
  • Standardization : Use deuterated internal standards (e.g., D₃-1-[3-(2-Aminoethoxy)phenyl]ethanone) to correct for ion suppression in MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.